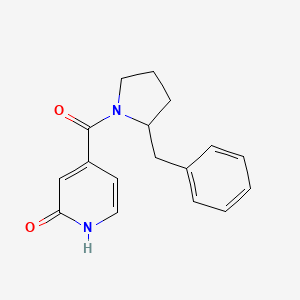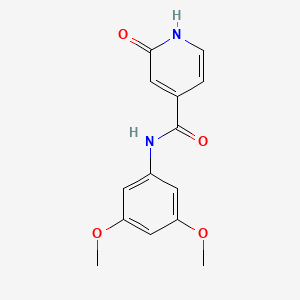![molecular formula C15H16N2O2 B6629303 N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEOP or MPEP and has been found to have a variety of biochemical and physiological effects in laboratory experiments. The purpose of Additionally, future directions for research on this compound will be discussed.
Mécanisme D'action
MEOP acts as a selective antagonist of the mGluR5 receptor, inhibiting its activity and preventing the downstream effects of glutamate signaling. This mechanism of action has been found to have a variety of effects on neurological processes, including the regulation of dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects:
MEOP has been found to have a variety of biochemical and physiological effects in laboratory experiments. Studies have shown that MEOP can modulate the activity of the mGluR5 receptor, leading to changes in dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
MEOP has several advantages for use in laboratory experiments. It is a highly selective antagonist of the mGluR5 receptor, making it a valuable tool for studying the role of this receptor in neurological processes. Additionally, MEOP has been found to have anxiolytic and antidepressant effects, which may make it useful for studying the mechanisms of anxiety and depression.
However, there are also limitations to the use of MEOP in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in studying complex neurological processes.
Orientations Futures
There are several future directions for research on MEOP. One area of interest is the development of more potent and selective mGluR5 antagonists. Additionally, studies are needed to better understand the effects of MEOP on other neurotransmitter systems and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of MEOP in human clinical trials.
Méthodes De Synthèse
MEOP is synthesized through a multi-step process that involves the combination of various chemical reagents. The first step involves the reaction of 2-methylphenethylamine with ethyl 2-oxo-4-pyridinecarboxylate in the presence of a catalyst to form N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide. The resulting product is then purified through a series of chromatographic techniques to obtain MEOP in its pure form.
Applications De Recherche Scientifique
MEOP has been found to have a variety of scientific research applications, including its potential use as a tool in the study of neurological disorders such as Parkinson's disease and addiction. Studies have shown that MEOP can selectively block the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in a variety of neurological processes. This receptor has been implicated in the development of Parkinson's disease and addiction, making MEOP a potentially valuable tool for studying these conditions.
Propriétés
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-3-4-6-13(10)11(2)17-15(19)12-7-8-16-14(18)9-12/h3-9,11H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGUKMAVGQETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)